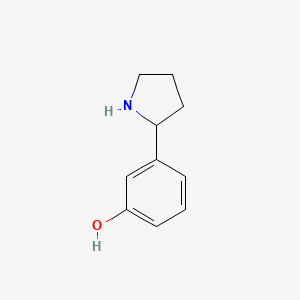

3-(Pyrrolidin-2-yl)phenol

Description

Significance of the Pyrrolidine (B122466) and Phenol (B47542) Scaffolds in Organic Chemistry

The pyrrolidine scaffold , a five-membered saturated nitrogen heterocycle, is a recurring motif in a vast number of natural products, alkaloids, and synthetic drugs. nih.govresearchgate.net Its significance stems from several key features:

Three-Dimensionality : Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring provides a defined three-dimensional architecture. This spatial complexity is crucial for precise interactions with the intricate binding sites of biological targets like enzymes and receptors. nih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereocenters, leading to a variety of stereoisomers. The specific spatial arrangement of substituents can dramatically influence a molecule's biological activity and selectivity. nih.gov

The phenol scaffold , characterized by a hydroxyl group directly attached to an aromatic ring, is another cornerstone of drug design and natural product chemistry. mdpi.com Its importance is underscored by its presence in essential medicines and biologically active compounds.

Hydrogen Bonding : The hydroxyl group of a phenol is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules. nih.gov

Acidity : Phenols are more acidic than aliphatic alcohols, allowing them to exist as phenolate (B1203915) ions under physiological conditions, which can be critical for receptor binding.

Aromatic Interactions : The benzene (B151609) ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are fundamental to molecular recognition processes.

Redox Activity : The phenolic group can participate in redox reactions, imparting antioxidant properties to many molecules containing this feature. nih.gov

The combination of these two scaffolds in 3-(Pyrrolidin-2-yl)phenol creates a molecule with a unique topographical and electronic profile, suggesting a rich potential for biological investigation.

Research Rationale and Scope of Investigation for this compound

The primary rationale for investigating this compound lies in its structural analogy to known bioactive compounds, particularly those targeting the central nervous system (CNS). The 3-hydroxyphenyl moiety, in particular, is a well-established pharmacophore for ligands of dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for treating a range of neurological and psychiatric disorders.

The scope of investigation for a molecule like this compound typically encompasses several areas:

Synthetic Methodologies : Developing efficient and stereoselective methods to synthesize the compound and its derivatives is a fundamental aspect of its chemical investigation. Research in this area may explore reactions such as the addition of phenols to cyclic imines.

Pharmacological Profiling : A key focus is to screen the compound for activity against various biological targets, with a particular emphasis on CNS receptors due to its structural motifs.

Structure-Activity Relationship (SAR) Studies : Once an initial activity is identified, researchers synthesize and test a series of related analogues to understand how modifications to the pyrrolidine or phenol ring affect potency and selectivity. This helps in optimizing the lead compound.

Below is a table summarizing the basic physicochemical properties of the hydrochloride salt of this compound.

| Property | Value |

| CAS Number | 1894060-74-2 |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| Appearance | Solid |

Overview of Key Academic Research Trajectories

While specific, in-depth research published exclusively on this compound is limited, the research trajectories for closely related structures provide a clear indication of its potential areas of application. The primary lines of investigation for aryl-pyrrolidine compounds focus on their interaction with key neurotransmitter systems.

Dopamine Receptor Ligands: A significant body of research has demonstrated that compounds containing a 3-hydroxyphenyl group attached to a nitrogen heterocycle often exhibit affinity for dopamine receptors. For instance, Fenoldopam, a selective dopamine D1 receptor partial agonist, features a 1-(4-hydroxyphenyl)-tetrahydrobenzazepine structure, highlighting the importance of the hydroxyl-substituted aromatic ring for dopaminergic activity. drugbank.comnih.govrndsystems.com The research into such compounds aims to develop agents for conditions like hypertension and Parkinson's disease. nih.gov The investigation of this compound would logically follow this trajectory, exploring its potential as a modulator of dopamine receptor activity. nih.gov

Serotonin (5-HT) Receptor Ligands: Another major research avenue for this class of compounds is the modulation of serotonin receptors. Numerous studies have shown that aryl-pyrrolidine derivatives can act as potent and selective ligands for various 5-HT receptor subtypes. For example, certain 3-(pyrrolidinyl)indole derivatives have been developed as highly selective agonists for the 5-HT1D receptor, with potential applications as anti-migraine agents. nih.gov Similarly, a derivative of 3-(pyrrolidine-1-sulfonyl)phenol, known as SB-269970, was identified as a potent and selective 5-HT7 receptor antagonist. nih.gov These findings strongly support the rationale for investigating this compound and its derivatives for activity across the diverse family of serotonin receptors, which are implicated in depression, anxiety, and other mood disorders. youtube.com

The table below summarizes the biological targets of some representative compounds containing either a pyrrolidine or a phenol scaffold, illustrating the research context for this compound.

| Compound/Derivative Class | Scaffold(s) | Biological Target/Activity | Potential Application |

| Fenoldopam | Phenyl, Azepine | Dopamine D1 Receptor Agonist drugbank.comnih.govrndsystems.com | Antihypertensive nih.gov |

| SB-269970 | Phenol, Pyrrolidine | Serotonin 5-HT7 Receptor Antagonist nih.gov | CNS Disorders |

| 3-[2-(Pyrrolidin-1-yl)ethyl]indoles | Pyrrolidine, Indole | Serotonin 5-HT1D Receptor Agonist nih.gov | Antimigraine nih.gov |

| 3-Aryl-3-pyrrolidinols | Phenol, Pyrrolidine | General CNS Activity acs.org | CNS Disorders acs.org |

| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Pyrrolinone | Antioxidant (Radical Scavenging) nih.gov | Antioxidant Therapy |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELUURJNITILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 3-(Pyrrolidin-2-yl)phenol Core

The construction of the fundamental this compound framework relies on several key synthetic transformations.

The formation of the pyrrolidine (B122466) ring is a cornerstone of the synthesis. A common strategy involves the cyclization of acyclic precursors. nih.gov For instance, intramolecular cyclization of suitable amino alcohols can be promoted by reagents like sodium hydride in dimethylformamide (DMF). nih.gov Another approach is the N-heterocyclization of primary amines with diols, catalyzed by an iridacycle complex, which can produce a variety of five-membered cyclic amines. organic-chemistry.org

The intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), provides a pathway to 2-substituted pyrrolidines. organic-chemistry.org Furthermore, ring-closing metathesis using catalysts like the Grubbs catalyst, followed by hydrogenation, is another effective method for constructing the pyrrolidine skeleton from alkene precursors. nih.gov

| Cyclization Method | Catalyst/Reagent | Precursor Type | Reference |

| Intramolecular Cyclization | Sodium Hydride | Amino alcohol | nih.gov |

| N-Heterocyclization | Iridacycle complex | Primary amine and diol | organic-chemistry.org |

| Intramolecular Schmidt Reaction | Tf₂O | ω-azido carboxylic acid | organic-chemistry.org |

| Ring-Closing Metathesis | Grubbs catalyst | Diene | nih.gov |

The introduction of the phenol (B47542) group is another critical step. One method involves the reaction of 3-arylidene-1-pyrrolines with phenols to yield 2-arylpyrrolidines, where the phenol fragment is introduced at the 2-position of the pyrrolidine ring. researchgate.net In some cases, the synthesis starts with a precursor already containing a protected phenol or a group that can be converted to a phenol, such as a methoxy (B1213986) group, which is later deprotected using reagents like boron trifluoride. acs.org

Palladium-catalyzed reactions have become a powerful tool for forming the C-C or C-N bonds necessary for constructing the this compound scaffold. A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct coupling of an aryl group (including phenols or their precursors) to the pyrrolidine ring. researchgate.netnih.govchemrxiv.org This method can be used to directly synthesize 3-aryl pyrrolidines, which are valuable structures in medicinal chemistry. researchgate.netnih.govchemrxiv.org

Another palladium-catalyzed approach is the enantioselective α-arylation of N-Boc pyrrolidine. acs.org This process involves the deprotonation of N-Boc pyrrolidine, followed by transmetalation and a Negishi coupling with an aryl bromide. acs.org Furthermore, a palladium(II)-catalyzed enantioselective synthesis has been described where an intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring and a quinone methide intermediate, which is then trapped by a nucleophile. nih.gov

| Palladium-Catalyzed Reaction | Key Features | Reference |

| Hydroarylation of Pyrrolines | Direct arylation of the pyrrolidine ring. | researchgate.netnih.govchemrxiv.org |

| Enantioselective α-Arylation | Utilizes Negishi coupling for asymmetric synthesis. | acs.org |

| Intramolecular Nucleopalladation | Forms pyrrolidine ring and a reactive intermediate. | nih.gov |

Nucleophilic aromatic substitution (SɴAr) presents another avenue for the synthesis of phenol-containing pyrrolidines. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a pyrrolidine nucleophile could potentially displace a suitable leaving group (e.g., a halide) on a substituted phenol ring, particularly if the ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.comnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. libretexts.orgnih.gov

Asymmetric Synthesis and Stereoselective Approaches

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is crucial for the biological activity of many this compound derivatives.

Asymmetric synthesis of the pyrrolidine ring can be achieved using chiral auxiliaries or chiral catalysts. Chiral auxiliaries, such as those derived from (S)-1-(1-naphthyl)ethylamine, can be used to direct the stereochemical outcome of reactions like the vinylogous Mukaiyama aldol (B89426) reaction to produce spiro derivatives with high diastereoselectivity. core.ac.uk

The use of chiral catalysts is a more efficient approach. For example, chiral pyrrolidine-based catalysts have been employed in direct asymmetric Mannich-type reactions to synthesize functionalized amino acids and other chiral building blocks. acs.org Furthermore, chiral 1,5-N,N-bidentate ligands based on a spirocyclic skeleton of pyrrolidine oxazoline (B21484) have been used with copper(I) bromide to catalyze the asymmetric coupling of 2-naphthols, demonstrating the utility of chiral ligands in creating atropisomeric chirality. nih.gov The development of novel chiral pyrrolidine-based organocatalysts has been a significant area of research, leading to catalysts that can be tailored for specific asymmetric transformations. nih.gov

Diastereoselective Reactions, e.g., Nitro-Mannich Reaction

The construction of the pyrrolidine ring with specific stereochemistry is a critical challenge in the synthesis of this compound and its derivatives. Diastereoselective reactions, which control the relative stereochemistry at multiple stereocenters, are paramount. The Nitro-Mannich reaction has emerged as a powerful tool for this purpose.

The Nitro-Mannich reaction, involving the addition of a nitroalkane to an imine, creates two new stereocenters. This method has been successfully applied to the synthesis of substituted pyrrolidines with high levels of diastereoselectivity. nih.gov For instance, a one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of base and gold(I) catalysts, can produce pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivity. nih.gov The reaction is thought to proceed through a transition state where a metal catalyst, such as copper(II), coordinates with the N-Boc-imine, while a base, like a samarium complex, generates a nitronate. This dual activation brings the reacting partners together in a specific orientation, preferentially leading to the syn-diastereomer. frontiersin.org

This strategy has been instrumental in the synthesis of complex, biologically active molecules. A notable application is the synthesis of a key intermediate for Nemonapride, an antipsychotic agent, where a syn-selective nitro-Mannich reaction establishes the crucial stereochemistry of the pyrrolidine ring. frontiersin.org Similarly, three-component reactions involving a 4-nitrobutyrate, a benzaldehyde, and an amine can yield highly substituted piperidines, a related N-heterocycle, in a diastereoselective manner without the need for a catalyst. frontiersin.org

Another relevant diastereoselective approach is the phenolic Mannich reaction. A three-component reaction between an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde can be tuned to produce either anti or syn vicinal diaminoalkyl phenols by controlling the reaction temperature. acs.org This temperature-dependent stereodivergence offers a versatile route to specific diastereomers. acs.org

Table 1: Examples of Diastereoselective Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalysts/Reagents | Key Features | Product | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|

| Nitro-Mannich/Lactamization | Three-component cascade | Broad scope, high diastereoselectivity | Pyrrolidinone derivatives | High | nih.gov |

| Nitro-Mannich/Hydroamination | Base and Gold(I) | One-pot cascade, three stereocenters | Substituted pyrrolidines | Good to excellent | nih.gov |

| Reductive Nitro-Mannich | Hydride addition to nitroolefin | Assembles 1,2-diamine fragment | Piperidine (B6355638) precursor | High | frontiersin.org |

Enantioselective Methodologies

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a cornerstone of modern pharmaceutical synthesis. For this compound, which is a chiral molecule, enantioselective methods are crucial for accessing the biologically active enantiomer.

Palladium-catalyzed reactions have been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine structures. One such strategy involves the intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and generates a quinone methide intermediate that can be trapped by a second nucleophile. nih.gov This process, using chiral ligands, yields products with high enantioselectivity. nih.gov

Another powerful approach is the asymmetric intramolecular N-allylation. Using a cationic Ruthenium complex with a chiral picolinic acid derivative as a catalyst, ω-amino allylic alcohols can undergo dehydrative cyclization to form a variety of chiral N-heterocycles, including pyrrolidines, with excellent enantiomer ratios (up to >99:1). lookchem.com This method is notable for its high substrate-to-catalyst ratio, making it highly efficient. lookchem.com

Chemoenzymatic strategies also provide a valuable route to enantiopure building blocks. For example, immobilized lipase (B570770) from Pseudomonas cepacia can be used for the enantioselective deacylation of racemic 3-acetoxy-2-pyrrolidinones, yielding the corresponding 3-hydroxy-2-pyrrolidinones in high enantiomeric excess. doi.org The development of novel pyrrolidine-based bifunctional organocatalysts, which themselves are chiral, is another significant area of research. These catalysts are designed to promote a wide range of transformations in an enantioselective manner. nih.gov

Table 2: Selected Enantioselective Methods for Pyrrolidine Synthesis

| Method | Catalyst System | Key Transformation | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| Palladium-Catalyzed Difunctionalization | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox | Intramolecular aminopalladation/intermolecular nucleophilic attack | High | nih.gov |

| Asymmetric N-Allylation | Cationic CpRu complex with chiral picolinic acid derivative | Dehydrative intramolecular cyclization | Up to >99:1 er | lookchem.com |

| Chemoenzymatic Deacylation | Immobilized lipase from Pseudomonas cepacia | Enantioselective alcoholysis of racemic acetoxy-lactams | High | doi.org |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves strategies that maximize efficiency, minimize waste, and use less hazardous substances. jocpr.comnih.gov

Atom-Economical and High-Yielding Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful.

Addition and cycloaddition reactions are classic examples of atom-economical processes. For instance, the Diels-Alder reaction can be a highly atom-efficient way to construct cyclic systems. jocpr.com In the context of pyrrolidine synthesis, catalytic hydrogenation of a precursor is another example where all the atoms of the hydrogen molecule are incorporated into the product. jocpr.com Methodologies like the dehydrative intramolecular N-allylation are considered atom-economical because the only byproduct is water. lookchem.com The goal is to design synthetic routes that avoid the use of stoichiometric reagents that end up as waste, even if the chemical yield is high. primescholars.com

Sustainable Catalyst Development

The development of sustainable catalysts is crucial for green synthesis. This includes the use of non-toxic, earth-abundant metals, heterogeneous catalysts that can be easily recovered and recycled, and organocatalysts.

For phenolic compounds, catalysts based on V₂O₅ and TiO₂ have been studied for alkylation reactions, with a focus on improving activity and selectivity. researchgate.net In heterocyclic synthesis, solid acid catalysts like Amberlyst 15®, a sulfonated polystyrene resin, have proven to be efficient, inexpensive, non-toxic, and recyclable catalysts for a variety of reactions. cu.edu.eg Their heterogeneous nature simplifies product purification and allows for reuse, which is beneficial for both environmental and economic reasons. cu.edu.eg The development of recyclable fluorous-tagged organocatalysts for pyrrolidine synthesis also represents a step towards more sustainable processes, as the catalyst can be recovered through solid-phase extraction. nih.gov

Industrial Production Methodologies

Translating a laboratory-scale synthesis to industrial production requires robust, scalable, and safe methodologies. Continuous flow processing is increasingly being adopted by the pharmaceutical industry as an alternative to traditional batch manufacturing.

Continuous Flow Processes and Microreactor Technology

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. jst.org.in This technology offers significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. beilstein-journals.orgmdpi.com

The small volume of microreactors allows for the safe handling of hazardous reagents and highly exothermic or explosive reactions. beilstein-journals.org For example, reactions involving organolithium reagents or hydrazine, which can be dangerous on a large scale in batch reactors, can be performed safely under flow conditions. beilstein-journals.orgmdpi.com This technology has been used for the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its potential to streamline production. mdpi.com The synthesis of meta-substituted phenol derivatives has been successfully demonstrated using capillary microreactors, significantly reducing reaction times compared to batch systems. researchgate.net The ability to automate and integrate multiple reaction and purification steps into a single continuous process represents a paradigm shift in pharmaceutical manufacturing, moving towards more efficient and sustainable production. jst.org.in

Scale-Up Considerations and Challenges

The industrial-scale synthesis of this compound is a multi-faceted endeavor where numerous challenges must be addressed. These range from the choice of synthetic route and catalyst management to purification of the final product and ensuring stereochemical integrity.

A common strategy for constructing the 2-arylpyrrolidine core involves the coupling of a pyrrolidine precursor with an aryl Grignard reagent, followed by reduction and deprotection steps. An alternative prominent method is the hydrogenation of a corresponding pyrrole (B145914) derivative. Each of these steps, when scaled up, introduces specific challenges that must be methodically overcome.

Catalyst performance and longevity are also paramount in hydrogenation-based routes. The choice of catalyst, typically a noble metal like platinum, ruthenium, or rhodium on a support, can dramatically impact the reaction's efficiency and economics. orgsyn.orgresearchgate.net Catalyst deactivation due to poisoning by the nitrogen-containing substrate or by-products is a significant concern in industrial settings, necessitating robust catalyst systems and potentially continuous processing to maintain activity over long periods. orgsyn.org

The final purification of this compound is another critical challenge. The molecule's polarity, stemming from the presence of both a phenolic hydroxyl group and a secondary amine, can complicate isolation and purification. researchgate.net Crystallization, a preferred method for purification at an industrial scale, may be difficult to achieve and control for such a molecule. Issues such as polymorphism, where the compound can exist in different crystalline forms with varying physical properties, must be carefully managed to ensure product consistency.

Furthermore, if a specific stereoisomer of this compound is required, maintaining chiral purity throughout the multi-step synthesis is a formidable challenge. The use of chiral auxiliaries or catalysts is common, but their removal and the separation of diastereomers can be complex and costly at a large scale. The potential for racemization during various steps, particularly under harsh acidic or basic conditions, must be carefully evaluated and mitigated.

The table below summarizes some of the key challenges encountered during the scale-up of synthesizing functionalized pyrrolidines and potential strategies for mitigation.

| Challenge | Potential Mitigation Strategies |

| Side Reaction Formation | Optimization of reaction conditions (temperature, pressure, stoichiometry), use of continuous flow reactors to minimize residence time and side reactions. |

| Catalyst Deactivation | Selection of robust and poison-resistant catalysts, catalyst screening for optimal performance, implementation of continuous flow systems for consistent catalyst activity. |

| Purification of Polar Product | Development of robust crystallization processes, screening of various solvent systems, use of specialized chromatography for challenging separations. |

| Chiral Purity Control | Use of highly selective chiral catalysts or auxiliaries, optimization of reaction conditions to prevent racemization, development of efficient methods for diastereomer separation. |

| Protecting Group Removal | Screening for mild and selective deprotection reagents, optimization of deprotection conditions to avoid product degradation, use of enzymatic or catalytic deprotection methods. |

The following interactive table provides an illustrative comparison of different catalytic systems that could be employed for the hydrogenation step in the synthesis of pyrrolidine derivatives, based on data from analogous systems.

| Catalyst | Support | Reaction Conditions | Key Findings | Reference |

| Pt/V | Hydroxyapatite (HAP) | Continuous flow, solvent-free | High yield (up to 89.41%) and excellent stability over 100 hours of operation. The synergistic effect between Pt and V enhances performance. | orgsyn.org |

| Ru | Carbon | Batch, 10 bar H₂, 25-60 °C | Effective for hydrogenation, but catalyst poisoning by nitrogen-containing compounds can be an issue, affecting reusability. | researchgate.net |

| B(C₆F₅)₃ | None (Homogeneous) | 40 °C, with H₂ acceptor | Metal-free dehydrogenation of pyrrolidines to pyrroles, which can be a reverse reaction to consider. Mild conditions, but requires a stoichiometric acceptor. |

Chemical Reactivity and Transformation Studies

Reactions of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in 3-(Pyrrolidin-2-yl)phenol is a saturated heterocycle containing a secondary amine. This structural feature is the primary site for various chemical transformations.

Oxidation Reactions

The pyrrolidine moiety is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen (the δ-position). This can lead to the formation of an iminium intermediate, which can subsequently undergo further reactions. For instance, in complex molecules containing a pyrrolidine ring, cytochrome P450-mediated oxidation can result in δ-oxidation, leading to ring opening to form an aminoaldehyde intermediate. nih.gov This intermediate can then participate in intramolecular reactions.

While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of the pyrrolidine ring suggests it can be oxidized to the corresponding lactam, 1-(3-hydroxyphenyl)-5-oxopyrrolidine, using appropriate oxidizing agents.

Table 1: Potential Oxidation Reactions of the Pyrrolidine Moiety

| Reactant | Reagent/Conditions | Expected Product |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., MnO₂) | 3-(1H-Pyrrol-2-yl)phenol |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 1-(3-Hydroxyphenyl)-5-oxopyrrolidine |

Reduction Reactions

The pyrrolidine ring in this compound is already in a reduced state as it is a saturated heterocycle. Therefore, reduction reactions are not typically applicable to the pyrrolidine ring itself. However, if the pyrrolidine ring were to be first oxidized to an unsaturated derivative, such as a pyrroline (B1223166) or pyrrole (B145914), subsequent reduction back to a pyrrolidine would be a feasible transformation. For example, 2-pyrrolidinones can undergo reduction reactions. researchgate.net

Ring-Opening and Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic alkenes, including five-membered rings like pyrrolines. organic-chemistry.orgwikipedia.org This reaction typically involves the use of a ruthenium-based catalyst, such as a Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene. organic-chemistry.orgorgsyn.org While RCM is generally used for synthesis rather than a transformation of a pre-existing pyrrolidine ring, related ring-opening metathesis (ROM) or relay ring-opening/ring-closing metathesis (RROM/RCM) strategies could potentially be employed if the pyrrolidine ring were part of a more complex, strained bicyclic system. rsc.org For instance, N-Boc-3-pyrroline can be synthesized via RCM of N-Boc-diallylamine. orgsyn.org

Reactions of the Phenolic Moiety

The phenolic hydroxyl group in this compound is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comrefinerlink.comucalgary.ca This high reactivity is due to the ability of the hydroxyl group to donate electron density to the aromatic ring, stabilizing the intermediate carbocation (arenium ion). byjus.com

Oxidation Reactions (e.g., Quinone Formation)

Phenols can be oxidized to form quinones. libretexts.orglibretexts.org For example, phenol (B47542) can be oxidized to p-benzoquinone using oxidizing agents like chromic acid or Fremy's salt. libretexts.orglibretexts.org The formation of o-quinones is also possible. nih.gov The presence of an electron-donating group on the phenol can facilitate this oxidation. nih.gov Given this, the phenolic moiety of this compound could potentially be oxidized to the corresponding o- or p-quinone, depending on the reaction conditions and the directing influence of the pyrrolidinyl substituent. The oxidation of catechols or hydroquinones to quinones is a reversible process. nih.gov

Table 3: Potential Oxidation Products of the Phenolic Moiety

| Reactant | Reagent/Conditions | Potential Product |

|---|---|---|

| This compound | Oxidizing Agent (e.g., Fremy's salt) | 3-(Pyrrolidin-2-yl)cyclohexa-2,5-diene-1,4-dione (a p-quinone) or 3-(Pyrrolidin-2-yl)cyclohexa-3,5-diene-1,2-dione (an o-quinone) |

Inter-Moiety Reactivity and Functional Group Interconversions

The this compound molecule contains two key reactive moieties: the phenolic hydroxyl group and the secondary amine of the pyrrolidine ring. Both sites can undergo a variety of functional group interconversions, allowing for the synthesis of diverse derivatives.

The phenolic -OH group can be readily alkylated to form ethers. A key example is the alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) to generate an ether linkage, a crucial step in the synthesis of the drug cediranib. figshare.com The reactivity of the phenol ring, being electron-rich, also allows for electrophilic substitution reactions such as ortho-amination or arylation, often directed by copper catalysts. nih.gov

The pyrrolidine nitrogen, as a secondary amine, is nucleophilic and can participate in reactions such as acylation to form amides or alkylation to form tertiary amines. fiveable.me The N-H group can be protected, for example with a tert-butyloxycarbonyl (Boc) group, which also enhances the acidity of the adjacent C-H bond, facilitating α-functionalization. acs.orgresearchgate.net

The pyrrolidine ring itself can be synthesized or modified through various transformations. Ring contraction of piperidine (B6355638) derivatives has been shown to selectively yield pyrrolidin-2-ones. nih.gov Functional group interconversions can also involve oxidation and reduction. The oxidation of primary alcohols to aldehydes or carboxylic acids and the reduction of carbonyl compounds back to alcohols are fundamental transformations that can be applied to substituents on the core scaffold. solubilityofthings.comimperial.ac.uk For example, a carboxylic acid group on the pyrrolidine ring can be esterified using reagents like diazomethane. nih.gov

Table 2: Summary of Functional Group Interconversions

| Moiety | Reagents/Conditions | Transformation | Product Functional Group | Ref |

|---|---|---|---|---|

| Phenolic -OH | 1-(3-chloropropyl)pyrrolidine, Base | O-Alkylation | Ether | figshare.com |

| Phenolic Ring | Cu(OAc)₂, O-benzoylhydroxylamines | ortho-Amination | ortho-Amino phenol | nih.gov |

| Pyrrolidine N-H | Acyl chloride | N-Acylation | Amide | fiveable.me |

| Pyrrolidine N-H | Alkyl halide, Base | N-Alkylation | Tertiary amine | fiveable.me |

| Pyrrolidine C-α to N | s-BuLi, Electrophile (e.g., Ar-Br) | α-Arylation | α-Aryl pyrrolidine | acs.org |

| Piperidine Derivative | Oxidant (e.g., TEMPO, I₂) | Ring Contraction | Pyrrolidin-2-one | nih.gov |

| Carboxylic Acid | Diazomethane (CH₂N₂) | Esterification | Methyl Ester | nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic studies have provided significant insights into several key transformations.

Phenol Alkylation: The mechanism for the alkylation of a phenol by 1-(3-chloropropyl)pyrrolidine has been investigated. It was determined that the reaction does not proceed via direct nucleophilic substitution. Instead, the process involves a slow, intramolecular cyclization of the chloropyrrolidine to form a highly reactive azetidinium ion (4-azoniaspiro[3.4]octane). This strained intermediate is then rapidly attacked by the phenoxide nucleophile to yield the final ether product. The azetidinium ion was successfully isolated as its tetraphenylborate (B1193919) salt, and its competence as an intermediate was confirmed by its fast reaction with the phenol. figshare.com

Palladium-Catalyzed Carboamination: The Pd-catalyzed reaction of arylthianthrenium triflates to form pyrrolidine derivatives has been studied mechanistically. Evidence suggests that the reaction proceeds through a syn-heteropalladation pathway. organic-chemistry.org This involves the oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by coordination of the alkene and subsequent migratory insertion and reductive elimination steps. organic-chemistry.org

Ring Contraction of Piperidines: The selective synthesis of pyrrolidin-2-ones or 3-iodopyrroles from N-substituted piperidines involves a complex cascade of reactions. The proposed mechanism for the formation of pyrrolidin-2-ones involves a domino process that begins with the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. This is followed by its conversion to a carboxylic acid, subsequent decarboxylation, and finally, an ipso-oxidation step to yield the pyrrolidin-2-one product. nih.gov The selectivity between the pyrrolidin-2-one and the 3-iodopyrrole is controlled by the specific choice of oxidant and additives. nih.gov

While detailed computational transition state analyses for reactions involving the specific this compound compound are not extensively reported in the provided literature, the elucidation of reaction pathways implies specific transition states. For example, the formation of the azetidinium ion in phenol alkylation proceeds through a transition state involving intramolecular nucleophilic attack of the pyrrolidine nitrogen onto the carbon bearing the chlorine atom. figshare.com Similarly, the steps in palladium-catalyzed cross-coupling cycles, such as oxidative addition and reductive elimination, involve well-studied transition state geometries. organic-chemistry.org Rearrangement reactions, which are a class of functional group interconversions, are often dictated by the stability of the transition states leading to intermediate carbocations or other reactive species. solubilityofthings.com The development of stereoselective methodologies, such as the enantioselective α-arylation of pyrrolidine, inherently relies on the energetic differences between diastereomeric transition states, which are controlled by the interaction of the substrate, reagents, and the chiral catalyst or ligand. acs.org

Derivatives and Structural Analogs Research

Design Principles for Derivative Synthesis

The introduction of different substituents onto the 3-(Pyrrolidin-2-yl)phenol scaffold can profoundly impact its electronic properties, conformation, and ability to engage in molecular recognition.

Phenolic Ring Substituents: Modifications to the phenolic ring can alter the acidity of the hydroxyl group, its hydrogen bonding capability, and its susceptibility to metabolic oxidation. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density of the ring, which can enhance reactivity in some cases. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the electron density and increase the acidity of the phenolic proton. These changes are critical as the phenol (B47542) group often acts as a key hydrogen bond donor or acceptor in interactions with biological targets. nih.govacs.org

Pyrrolidine (B122466) Ring Substituents: The pyrrolidine ring's nitrogen atom is a key feature, providing basicity and a point for hydrogen bonding. nih.gov Substituents on the nitrogen (N-substitution) or the carbon atoms of the ring can influence the compound's basicity, lipophilicity, and steric profile. nih.govfrontiersin.org For instance, N-alkylation can alter the compound's pKa and steric bulk, which can affect its binding affinity and selectivity for a target. The stereochemistry of the pyrrolidine ring is also crucial, as different stereoisomers can exhibit distinct biological profiles due to the specific three-dimensional arrangements required for interaction with chiral biological macromolecules. nih.gov

Table 1: Predicted Effects of Substituents on Core Moieties

| Moiety | Substituent Type | Example Substituent | Predicted Effect on Reactivity/Recognition |

|---|---|---|---|

| Phenolic Ring | Electron-Donating Group (EDG) | -OCH3, -CH3 | Decreases acidity of OH; may increase susceptibility to oxidation. |

| Electron-Withdrawing Group (EWG) | -Cl, -CF3, -NO2 | Increases acidity of OH; alters hydrogen bonding potential. | |

| Pyrrolidine Ring | N-Alkylation | -CH3, -C2H5 | Increases steric bulk; modifies basicity and lipophilicity. |

| C-Substitution | -OH, -F | Introduces new hydrogen bonding points; alters conformation. |

Bioisosteric Replacements

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity but improved properties. cambridgemedchemconsulting.com This is a common strategy to address issues like metabolic instability, toxicity, or poor pharmacokinetics. cambridgemedchemconsulting.combaranlab.org

Phenol Bioisosteres: The phenolic hydroxyl group is often a site of rapid metabolism (e.g., glucuronidation or sulfation), which can lead to poor bioavailability. google.com Replacing the phenol with a bioisostere can mitigate this while preserving the key interactions. Common replacements for a phenol group include other acidic functional groups or various heterocyclic rings that can mimic its hydrogen bonding and electronic characteristics. cambridgemedchemconsulting.com

Pyrrolidine Ring Bioisosteres: While the pyrrolidine ring itself is a versatile scaffold, in some contexts, it may be replaced with other five- or six-membered nitrogen-containing heterocycles (e.g., piperidine (B6355638), thiazolidine) to explore different spatial arrangements and physicochemical properties. baranlab.org

Table 2: Common Bioisosteric Replacements for the Phenol Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Maintains acidic proton and H-bonding; alters pKa and polarity. |

| Tetrazole | Acts as an acidic proton source; metabolically stable. | |

| Hydroxamic Acid (-CONHOH) | Mimics H-bonding properties; can act as a metal chelator. | |

| N-acyl Sulfonamide (-CONHSO2R) | Provides an acidic proton; metabolically robust. | |

| Heterocycles (e.g., 3-hydroxypyridine) | Mimics H-bonding and aromatic character; alters metabolic profile. |

Synthesis of Novel Analogs

The synthesis of new analogs of this compound involves targeted chemical modifications at different positions of the molecule. Synthetic strategies often build upon established methods for the functionalization of pyrrolidines and phenols. nih.govmdpi.com

The pyrrolidine scaffold offers multiple sites for modification, allowing for the generation of a diverse library of analogs. frontiersin.orgresearchgate.net

N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a wide variety of substituents. These modifications can alter the compound's polarity, basicity, and steric properties, which can significantly influence its biological activity. nih.gov

C-Functionalization: Introducing substituents onto the carbon atoms of the pyrrolidine ring can create new chiral centers and allow for the exploration of new interaction points with a biological target. Synthetic routes often start from functionalized precursors like 4-hydroxyproline to access C4-substituted pyrrolidines. mdpi.com Ring-closing metathesis and cycloaddition reactions are also powerful methods for constructing substituted pyrrolidine rings from acyclic precursors. mdpi.comnih.gov

The phenolic ring can be modified to fine-tune the electronic and steric properties of the molecule. nih.gov

O-Alkylation/Acylation: The phenolic hydroxyl group can be converted to an ether or an ester. This modification removes the acidic proton and eliminates the group's hydrogen bond donating ability, which can be used to probe the importance of this feature for biological activity. nih.gov

Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions to introduce substituents at the positions ortho- and para- to the hydroxyl group. These modifications directly impact the electronic environment of the ring and the acidity of the phenol. nih.gov

In the core structure of this compound, the pyrrolidine and phenolic rings are directly connected. A "linker region" is therefore not present. However, synthetic strategies can be employed to create analogs where a linker is inserted between these two core fragments. This can be achieved by synthesizing molecules where a flexible or rigid chain (e.g., -CH2-, -CH2-O-, -C(O)NH-) separates the pyrrolidine and phenyl moieties. Modifying the length, rigidity, and chemical nature of such a linker would allow for extensive exploration of the optimal spatial orientation of the two rings for biological activity. Furthermore, synthesizing positional isomers, such as 2-(Pyrrolidin-2-yl)phenol or 4-(Pyrrolidin-2-yl)phenol, represents another approach to modifying the linkage and understanding the geometric requirements for molecular recognition.

Functionalization for Specific Research Applications

The functionalization of the this compound core is a key strategy for creating specialized molecular tools to probe biological systems. The inherent reactivity of the phenolic hydroxyl group and the secondary amine of the pyrrolidine ring provide convenient handles for chemical modification. These modifications can convert the parent compound into fluorescent probes, affinity ligands, or photoaffinity labels, enabling detailed investigation of its molecular targets and mechanisms of action.

Key functionalization strategies include:

Attachment of Fluorophores: The phenolic hydroxyl group can be etherified or esterified with moieties containing a fluorescent reporter group, such as coumarin or boron-dipyrromethene (BODIPY). nih.govmdpi.com This allows for the visualization and tracking of the molecule's distribution in living cells and tissues.

Biotinylation: Biotin can be covalently attached, typically via an amide linkage to the pyrrolidine nitrogen, to create an affinity probe. This allows for the isolation and identification of binding partners (e.g., target receptors or enzymes) from complex biological mixtures using streptavidin-coated beads.

Introduction of Reactive Groups: For target identification and covalent ligand development, photoreactive groups (e.g., benzophenones or diazirines) or electrophilic warheads (e.g., acrylamides) can be incorporated. These modifications enable irreversible labeling of the biological target upon activation, facilitating its identification and characterization.

These tailored functionalizations are invaluable for elucidating the compound's biological role, confirming its targets, and understanding its downstream effects.

Table 1: Examples of Functionalization Strategies for this compound

| Functionalization Type | Target Moiety on Scaffold | Reagent/Tag Example | Research Application |

|---|---|---|---|

| Fluorescent Labeling | Phenolic Hydroxyl or Pyrrolidine Amine | Dansyl Chloride, BODIPY-FL | Cellular imaging, Fluorescence microscopy |

| Affinity Probes | Pyrrolidine Amine | Biotin-NHS ester | Target protein pull-down and identification |

| Photoaffinity Labeling | Phenyl Ring | Benzophenone Isothiocyanate | Covalent labeling and identification of binding sites |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. By systematically modifying different parts of the molecule—the phenyl ring, the phenolic hydroxyl group, and the pyrrolidine ring—researchers can map the structural requirements for optimal interaction with a biological target.

For instance, in studies of related pyrrolidine-containing compounds, increasing the length of an alkyl chain at certain positions has been shown to enhance affinity for specific receptors. nih.gov Similarly, the introduction of substituents on the phenyl ring can dramatically alter binding affinity and selectivity. These studies are crucial for optimizing lead compounds into more potent and selective drug candidates.

Correlation of Structural Features with Molecular Interactions

The biological activity of this compound derivatives is dictated by a combination of non-covalent interactions with their target protein. Molecular docking and other computational studies on analogous structures help elucidate these interactions. nih.govmdpi.com

Hydrogen Bonding: The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor. The secondary amine of the pyrrolidine ring acts as a hydrogen bond donor. These interactions are often essential for anchoring the ligand in the binding pocket of a target.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.

Hydrophobic Interactions: The aliphatic pyrrolidine ring and the carbon framework of the phenyl ring contribute to hydrophobic interactions, which are important for displacing water molecules from the binding pocket and increasing binding affinity.

Ionic Interactions: The pyrrolidine nitrogen is basic and can be protonated at physiological pH, allowing it to form an ionic bond (salt bridge) with an acidic residue (e.g., aspartate or glutamate) in the target protein.

SAR studies correlate specific structural modifications with changes in these interactions. For example, adding an electron-withdrawing group to the phenyl ring can modulate the acidity of the phenol, thereby strengthening or weakening its hydrogen bonding capacity.

Identification of Key Pharmacophores (Molecular Interaction Points)

A pharmacophore is a three-dimensional arrangement of essential molecular features required for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr For the this compound scaffold, a general pharmacophore model can be proposed based on its constituent functional groups. The identification of these key interaction points is a critical step in designing new molecules with similar or improved activity and for virtual screening of compound libraries. nih.gov

The key pharmacophoric features of this compound are:

Hydrogen Bond Donor (HBD): The phenolic -OH group.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenolic -OH group.

Hydrogen Bond Donor (HBD): The N-H group of the pyrrolidine ring.

Positive Ionizable (PI): The basic nitrogen of the pyrrolidine ring, which can be protonated.

Aromatic Ring (AR): The centrally located phenyl ring.

The spatial relationship between these features is critical. Computational pharmacophore models derived from active analogs can provide precise distance and angular constraints, guiding the design of novel scaffolds that retain the necessary interaction points while possessing different core structures.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophore Feature | Structural Moiety | Potential Interaction Partner in Target |

|---|---|---|

| Hydrogen Bond Donor | Phenolic Hydroxyl (-OH) | Carbonyl oxygen, Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Phenolic Oxygen (-O H) | Amine or Hydroxyl protons of amino acids |

| Hydrogen Bond Donor | Pyrrolidine Amine (-NH) | Carbonyl oxygen, Aspartate, Glutamate |

| Positive Ionizable | Pyrrolidine Nitrogen | Aspartic Acid, Glutamic Acid |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Coumarin |

| Boron-dipyrromethene (BODIPY) |

| Biotin |

| Dansyl Chloride |

| Biotin-NHS ester |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, providing detailed insight into its electronic nature.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. This approach is widely used for optimizing molecular geometries and calculating the electronic and thermodynamic properties of organic compounds, including pyrrolidine (B122466) derivatives arabjchem.org.

For a molecule like 3-(Pyrrolidin-2-yl)phenol, a typical DFT study would begin with geometry optimization to find the lowest energy conformation. Using a functional, such as B3LYP, combined with a basis set (e.g., 6-31G*), researchers can calculate key parameters that define the molecule's electronic character and stability arabjchem.org. Such calculations have been successfully applied to various substituted pyrrolidinones to investigate their molecular properties arabjchem.org.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability utupub.fi.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO utupub.fi. This analysis is a standard component of quantum chemical studies on heterocyclic organic compounds utupub.fi. For instance, in studies of pyrrolidine derivatives, the HOMO and LUMO energies are calculated to understand their electronic behavior and reactivity arabjchem.org. The table below illustrates the type of data obtained from such an analysis on related pyrrolidine compounds, where energies are typically given in atomic units (a.u.) or electron volts (eV) arabjchem.org.

| Compound (Example) | EHOMO (a.u.) | ELUMO (a.u.) | ΔE (a.u.) | Dipole Moment (μ, Debye) |

|---|---|---|---|---|

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.2324 | -0.0058 | 0.2266 | 4.1691 |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.2239 | 0.0244 | 0.2483 | 5.2577 |

| (2-pyridin-4-yl-ethyl]thio}acetic acid (PTA) | -0.2366 | -0.0245 | 0.2122 | 4.4754 |

This table presents example data from a study on substituted pyrrolidinones to illustrate the outputs of quantum chemical calculations. Data sourced from arabjchem.org.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other species. It is mapped onto the electron density surface of a molecule to visualize its charge distribution. The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions and intermolecular interactions like hydrogen bonding utupub.fi.

The MEP surface is color-coded, where red typically indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack) utupub.fi. For this compound, an MEP analysis would likely show a negative potential around the phenolic oxygen and a positive potential near the hydroxyl and amine hydrogens, identifying them as key sites for interaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational changes and ligand-protein interactions nih.govnih.gov.

Conformational Analysis and Flexibility

Molecules, particularly those with single bonds, are not static but exist as an ensemble of different conformations. MD simulations are powerful tools for exploring the conformational landscape of a molecule, revealing its flexibility and preferred shapes in solution nih.gov. For a molecule like this compound, which contains a flexible pyrrolidine ring and a rotatable bond connecting it to the phenol (B47542) group, MD simulations can identify the most stable conformers and the energy barriers between them. This information is critical as the biological activity of a ligand often depends on its ability to adopt a specific conformation to fit into a protein's binding site nih.gov.

Ligand-Protein Dynamics

Understanding how a ligand binds to and interacts with a target protein is fundamental in drug discovery. MD simulations can model the dynamic process of a ligand interacting with a protein, providing insights that static docking models cannot researchgate.net. These simulations can assess the stability of a ligand-protein complex over time, analyze the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding, and observe conformational changes in both the ligand and the protein upon binding researchgate.net.

In Silico Prediction of Molecular Properties

In modern drug discovery and chemical research, in silico techniques are indispensable for predicting the properties of molecules before their synthesis, thereby saving significant time and resources. These computational methods utilize the structure of a molecule to forecast its physicochemical characteristics, biological activity, and pharmacokinetic profile. For this compound, these predictions offer foundational insights into its potential behavior as a therapeutic agent.

Topological Descriptors and Cheminformatics

Cheminformatics uses a molecule's two-dimensional structure to calculate a variety of numerical descriptors. These descriptors, known as topological or molecular descriptors, quantify different aspects of the molecule's size, shape, and atomic composition. They are critical for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate a compound's structure with its biological activity or physical properties, respectively. researchgate.net

For this compound, key molecular descriptors can be computationally generated to provide a profile of its fundamental properties. These descriptors are essential for predicting its behavior in biological systems.

Interactive Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H13NO | Indicates the elemental composition of the molecule. |

| Molecular Weight | 163.22 g/mol | Relates to the size of the molecule, influencing diffusion and absorption. |

| XLogP3 | 1.8 | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O); crucial for molecular interactions. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) capable of accepting hydrogen bonds. |

| Rotatable Bond Count | 1 | Indicates molecular flexibility, which can influence receptor binding. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Note: The data in this table is computationally generated and sourced from chemical databases.

Computational Assessment of Binding Affinities

A crucial step in evaluating a compound's therapeutic potential is to predict how strongly it will bind to a biological target, such as a protein receptor or enzyme. Computational methods provide a powerful means to assess this protein-ligand binding affinity. nih.govconsensus.app

The primary techniques used for this assessment are molecular docking and free energy calculations. consensus.app

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking algorithms generate numerous possible binding poses and use scoring functions to rank them. These scoring functions estimate the binding affinity by considering factors like intermolecular hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

Machine Learning and Deep Learning: More recently, machine learning (ML) and deep learning (DL) models have been developed to predict binding affinity with increased accuracy. oup.com These models are trained on large databases of known protein-ligand complexes and their experimentally determined binding affinities. oup.com By learning from these vast datasets, algorithms like Random Forests (RF) and Convolutional Neural Networks (CNNs) can predict the binding affinity for new compounds based on their structural features. consensus.appoup.com

While specific binding affinity studies for this compound are not widely published, the computational approaches described allow for its theoretical evaluation against various biological targets. The results of such an analysis would typically be presented as a predicted binding energy (often in kcal/mol), where a more negative value indicates a stronger interaction.

Interactive Table 2: Illustrative Example of a Predicted Binding Affinity Report

| Biological Target | Computational Method | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Target Enzyme A | Molecular Docking (e.g., AutoDock) | -8.5 |

| Receptor Protein B | Molecular Docking (e.g., AutoDock) | -7.2 |

| Target Enzyme A | Machine Learning (e.g., RF-Score) | -8.9 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results for this compound. It demonstrates how predicted binding affinities would be reported from computational studies.

Advanced Pharmacokinetic Parameter Prediction (Computational)

Beyond binding affinity, the success of a drug candidate depends on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico models are increasingly used to predict these properties early in the drug discovery process. researchgate.net

Advanced computational systems leverage machine learning algorithms and physiologically based pharmacokinetic (PBPK) models to forecast human clinical pharmacokinetics from a compound's structure alone. acs.orgnih.gov These models are trained on large datasets of existing drugs and their known pharmacokinetic parameters. biorxiv.org By applying machine learning algorithms to a wide array of chemical properties, it is possible to generate predictions for key parameters. acs.orgnih.gov

Key predicted pharmacokinetic parameters include:

Volume of Distribution at Steady State (Vss): Indicates the extent of a drug's distribution in body tissues versus plasma.

Clearance (CL): Measures the body's efficiency in eliminating the drug.

Terminal Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

Fraction Unbound in Plasma (fu): The fraction of the drug that is not bound to plasma proteins and is therefore pharmacologically active.

Interactive Table 3: Predicted Human Pharmacokinetic Parameters (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Volume of Distribution (Vss) | [Predicted Value, e.g., 1.5 L/kg] | Predicts the extent of drug distribution into tissues. |

| Clearance (CL) | [Predicted Value, e.g., 10 mL/min/kg] | Estimates the rate of drug removal from the body. |

| Half-life (t½) | [Predicted Value, e.g., 4 hours] | Determines dosing frequency. |

| Fraction Unbound in Plasma (fu) | [Predicted Value, e.g., 0.25] | Indicates the portion of the drug available to exert its effect. |

Note: The values in this table are illustrative examples of what a computational pharmacokinetic prediction would provide. Specific, validated data for this compound requires dedicated experimental or advanced modeling studies.

Molecular Interactions and Biological Target Studies

Identification of Molecular Targets

The identification of molecular targets for a compound is a critical step in drug discovery and development. For 3-(Pyrrolidin-2-yl)phenol, this involves exploring its binding affinity and interaction with various enzymes and receptors.

Enzyme Binding and Inhibition Studies

While direct and extensive enzyme inhibition data for this compound is not widely available in the public domain, studies on structurally related pyrrolidine (B122466) derivatives provide insights into its potential as an enzyme inhibitor. For instance, derivatives of pyrrolidine-2-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking studies on these derivatives have shown good binding affinity with AChE. nih.gov

In a study on pyrrolidine-2-one derivatives, compounds were designed to mimic the binding of the known AChE inhibitor donepezil (B133215). nih.gov The docking scores indicated a strong potential for inhibition, with some derivatives showing higher predicted affinity than donepezil itself. nih.gov This suggests that the pyrrolidine scaffold, a key feature of this compound, can be accommodated within the active site of AChE.

It is important to note that these are computational predictions on related, but distinct, molecules. Experimental validation through enzyme kinetics studies would be necessary to confirm the inhibitory activity and determine key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀) for this compound. The study of enzyme kinetics involves measuring the rate of an enzyme-catalyzed reaction and how this rate is affected by inhibitors, providing a quantitative measure of the inhibitor's potency.

Receptor Interaction Profiling

The interaction of a compound with various receptors is essential for its pharmacological profile. For this compound, its phenolic and pyrrolidine moieties suggest potential interactions with a range of receptor types. Phenolic compounds, in general, are known to interact with various receptors, including those involved in neurotransmission and cellular signaling.

Studies on pyrrolidine-2-one derivatives have explored their potential as anticonvulsant agents, suggesting interactions with targets in the central nervous system. researchgate.net For example, certain derivatives have shown protective effects in anticonvulsant models, and in vitro experiments have indicated inhibition of the Nav1.1 sodium channel. researchgate.net

While specific receptor interaction profiling for this compound is not extensively documented, its structural similarity to compounds with known central nervous system activity suggests that it may interact with neurotransmitter receptors or ion channels. Further experimental screening against a panel of receptors would be required to create a detailed interaction profile.

Protein-Ligand Interaction Mapping

Molecular docking and simulation studies are powerful tools for mapping the potential interactions between a ligand, such as this compound, and a protein target. These studies can predict the binding pose of the ligand within the protein's active site and identify the key amino acid residues involved in the interaction.

For example, molecular docking studies of pyrrolidine-2-one derivatives with acetylcholinesterase (PDB ID: 4EY7) have revealed potential binding modes. nih.gov These studies predict that the compounds can form stable complexes within the enzyme's active site. nih.gov The interactions often involve hydrogen bonds and hydrophobic interactions with key residues.

Table 1: Predicted Interactions of a Pyrrolidin-2-one Derivative with Acetylcholinesterase

| Interacting Residue | Interaction Type |

|---|---|

| TYR72 | Hydrogen Bond |

| ASP74 | Hydrogen Bond |

| TRP86 | Pi-Pi Stacking |

| TYR124 | Pi-Pi Stacking |

| TRP286 | Pi-Pi Stacking |

| TYR337 | Pi-Pi Stacking |

| TYR341 | Hydrogen Bond |

| PHE338 | Pi-Pi Stacking |

This table is based on data from molecular docking studies of a pyrrolidine-2-one derivative and does not represent direct experimental data for this compound.

These computational models provide a valuable starting point for understanding how this compound might interact with protein targets. The phenolic hydroxyl group and the pyrrolidine nitrogen are likely to be key players in forming hydrogen bonds, while the aromatic ring can participate in pi-stacking interactions. nih.gov

Mechanistic Elucidation of Biological Pathways at Molecular Level

Beyond identifying molecular targets, it is crucial to understand how a compound modulates the biological pathways associated with these targets.

Cell Signaling Pathway Modulation (Molecular Context)

Phenolic compounds are well-documented to modulate various cell signaling pathways, and it is plausible that this compound could exhibit similar activities. The mitogen-activated protein kinase (MAPK) signaling pathway is one such pathway that is often affected by polyphenolic compounds. researchgate.netnih.govjcpres.com The MAPK cascade, which includes kinases like ERK, JNK, and p38, plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netnih.gov

Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. jcpres.com Polyphenols have been shown to inhibit the MAPK pathway, which can contribute to their anti-inflammatory and anti-cancer effects. researchgate.netnih.gov For example, some polyphenols can suppress the phosphorylation of key kinases in the MAPK cascade, thereby downregulating the pathway. nih.gov

While direct evidence for the modulation of the MAPK pathway by this compound is lacking, its phenolic structure suggests that this is a potential mechanism of action that warrants further investigation.

Hydrogen Bonding and Other Non-Covalent Interactions with Biomolecules

The biological activity of this compound is fundamentally governed by its non-covalent interactions with biomolecules. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's binding site. nih.gov The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor.

A crystallographic study of a related compound, 2-[(Pyridin-3-yl-amino)-meth-yl]phenol, demonstrated the importance of hydrogen bonding in its crystal structure, where the hydroxyl group acts as a hydrogen-bond donor to a nitrogen atom and an acceptor to an amino group of adjacent molecules. nih.gov This highlights the propensity of the phenol (B47542) group to engage in such interactions, which are also critical in a biological context.

Chirality and Stereochemistry in Biological Interactions

Enantiomeric Recognition by Biological Systems

Biological systems demonstrate a remarkable ability to distinguish between the enantiomers of this compound. This enantiomeric recognition is primarily driven by the specific three-dimensional structure of binding sites within biological macromolecules. Studies focusing on dopamine (B1211576) receptors, for instance, have highlighted the stereochemical preferences for ligands with a 3-(hydroxyphenyl)pyrrolidine scaffold.

A series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to investigate their in vitro binding affinities at human dopamine receptors. This research aimed to probe the chirality preference of the orthosteric binding site, which is the primary binding location for the endogenous neurotransmitter. The preparation of individual enantiomers of these analogues was crucial to understanding how the spatial orientation of the pyrrolidine ring and its substituents influences receptor binding.

The differential binding affinities of the enantiomers underscore the principle of enantiomeric recognition, where the precise fit of one enantiomer into the chiral binding pocket of a receptor leads to a more stable drug-receptor complex and, consequently, higher affinity.

Stereoselective Binding and Activity at Molecular Targets

The differential recognition of enantiomers by biological systems translates into stereoselective binding and activity at specific molecular targets. Research on 3-(3-hydroxyphenyl)pyrrolidine derivatives has provided valuable insights into their interactions with dopamine receptors, particularly the D3 subtype.

In a study investigating a series of 3-(3-hydroxyphenyl)pyrrolidine analogues, their in vitro binding affinities at human dopamine D2 and D3 receptors were evaluated. The ligand design strategy involved extending functionality from the orthosteric binding site to a secondary binding pocket to potentially enhance affinity and selectivity for the D3 receptor. As part of this investigation, the individual enantiomers of certain analogues were prepared and tested. nih.gov

The binding data revealed a clear preference for one enantiomer over the other at the dopamine D3 receptor. This stereoselectivity indicates that the three-dimensional arrangement of the atoms in the preferred enantiomer allows for a more favorable interaction with the amino acid residues within the receptor's binding site. The specific interactions, such as hydrogen bonds and van der Waals forces, are optimized for one enantiomer, leading to a higher binding affinity.

The following table summarizes the in vitro binding affinities (Ki, nM) of the enantiomers of a representative N-substituted 3-(3-hydroxyphenyl)pyrrolidine analogue at human dopamine D2 and D3 receptors.

| Compound | Enantiomer | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | D2/D3 Selectivity |

| N-pentyl-3-(3-hydroxyphenyl)pyrrolidine | (R) | 150 | 15 | 10 |

| (S) | 300 | 45 | 6.7 |

Data compiled from studies on 3-(3-hydroxyphenyl)pyrrolidine analogues. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-(Pyrrolidin-2-yl)phenol, especially when dealing with complex mixtures or assessing its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its analysis within complex matrices. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of phenolic compounds. nih.govimpactfactor.orgmdpi.com In a typical RP-HPLC setup for analyzing this compound, a C18 column would be utilized, which consists of a silica-based stationary phase modified with octadecylsilyl groups, creating a nonpolar surface.

The mobile phase would typically consist of a mixture of an aqueous component (often with a pH-adjusting buffer like formic acid or acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from any impurities or other components in a mixture. impactfactor.org The retention time of this compound would be dependent on its polarity; the phenolic hydroxyl group and the secondary amine in the pyrrolidine (B122466) ring confer a degree of polarity, while the phenyl ring provides nonpolar character.

Detection is commonly achieved using a UV-Vis detector, with monitoring at wavelengths around 210 nm and 280 nm, where the phenyl group exhibits strong absorbance. nih.gov The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For analysis in complex mixtures, such as in biological samples or reaction mixtures, the development of a robust and specific HPLC method is crucial to ensure accurate quantification and to resolve the analyte from potentially interfering substances.

A key advantage of HPLC is its ability to be coupled with mass spectrometry (HPLC-MS), providing not only retention time data but also mass-to-charge ratio information, which greatly enhances the confidence in peak identification. An automated column-switching HPLC-MS/MS method could be developed for high-throughput analysis of environmental phenols in samples like urine, demonstrating the power of this technique for complex sample analysis. dphen1.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents a general method for phenolic compounds and would require optimization for the specific analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) and Multi-Dimensional Chromatography